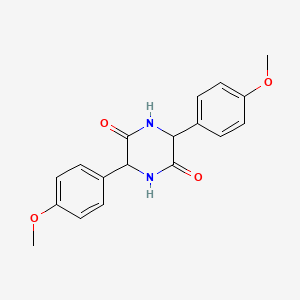
3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione is a compound that falls under the category of piperazines . Piperazines are a group of compounds that have a wide range of biological and pharmaceutical activities . They are used in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione can be analyzed using various methods such as infrared spectroscopy, Mulliken charge analysis, energy optimization, and investigation of electrostatic potential . The compound’s HOMO and LUMO energy levels, energy gap, hardness, softness, electron affinity, and chemical potential can also be computed .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione can be analyzed using various methods such as solubility tests, screening tests, microcrystalline tests, thin-layer chromatography (TLC), gas chromatography with flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), capillary electrophoresis (CE), and Fourier transform infrared (FTIR) spectroscopy .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors
Compounds bearing the (4-methoxyphenyl)piperazine moiety have been studied as potential inhibitors of acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This is particularly relevant in the context of Alzheimer’s disease, a neurodegenerative condition characterized by a decrease in cholinergic transmission .
Butyrylcholinesterase Inhibitors
In addition to AChE, these compounds may also inhibit butyrylcholinesterase (BChE), another enzyme involved in acetylcholine hydrolysis . This dual inhibition could potentially enhance their therapeutic efficacy in conditions like Alzheimer’s disease .
Alzheimer’s Disease Treatment
Given their potential as AChE and BChE inhibitors, these compounds could be used in the development of new treatments for Alzheimer’s disease . They could help increase acetylcholine levels, thereby improving cognitive functions .
Biodegradable Diols
The 3,6-bis(4-hydroxyphenyl)piperazine-2,5-dione monomer can be viewed as a biodegradable diol . It might be utilized as substitutes for mechanically utilized toxic diphenols, such as bisphenol-A (BPA) .
Synthesis of Piperazine Derivatives
Piperazine derivatives, including those with the (4-methoxyphenyl)piperazine moiety, can be synthesized through various methods . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Functionalization of Pyrazolylvinyl Ketones
1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
7. Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives 1-(2-Methoxyphenyl)piperazine can be used to prepare cyclic amine substituted Tröger’s base derivatives .
Preparation of Functionalized Bis (mercaptoimidazolyl)borates
1-(2-Methoxyphenyl)piperazine can be used to prepare functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .
Eigenschaften
IUPAC Name |
3,6-bis(4-methoxyphenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-13-7-3-11(4-8-13)15-17(21)20-16(18(22)19-15)12-5-9-14(24-2)10-6-12/h3-10,15-16H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGLQYYQYWBZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

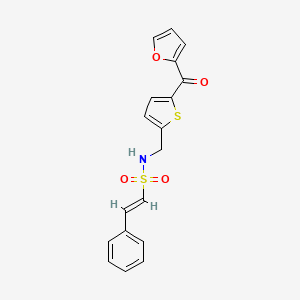
![Methyl 4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2737827.png)
![6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide](/img/structure/B2737828.png)
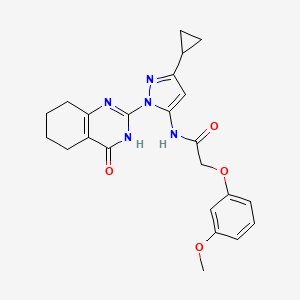
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2737831.png)
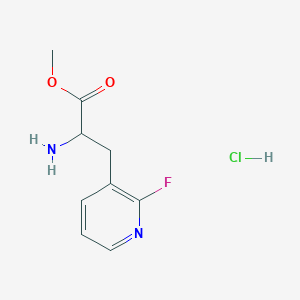
![Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate](/img/structure/B2737835.png)


![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)
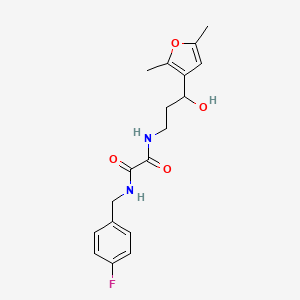

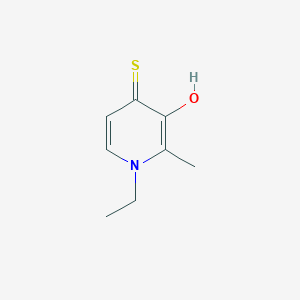
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)